molecular formula C12H22ClNO2 B1479348 3-Chloro-1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-one CAS No. 2098040-30-1

3-Chloro-1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-one

Cat. No. B1479348
CAS RN: 2098040-30-1
M. Wt: 247.76 g/mol
InChI Key: KSKZROLPVAGVPH-UHFFFAOYSA-N
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Description

3-Chloro-1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-one is a synthetic compound used in a variety of scientific experiments and applications. It is a colorless, water-soluble crystalline solid with a molecular weight of 207.6 g/mol. It is also known as 3-chloro-4-(ethoxymethyl)-4-methylpiperidine, or CEMMP for short. The compound has been studied for its potential use in a variety of scientific applications, such as drug delivery, chemical synthesis, and biochemistry.

Scientific Research Applications

Synthesis and Chemical Properties

  • Compounds related to 3-Chloro-1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-one have been synthesized and studied for their chemical properties and potential as intermediates in the synthesis of more complex molecules. For example, derivatives of 2-chloro-6-(4-hydroxy-1-methylpiperidin-4-yl)pyridine have been prepared and tested for their analgesic properties, showcasing the utility of such compounds in drug development (Rádl et al., 2010).

Catalytic Applications

  • Certain compounds with similar functionalities have been used in catalysis, demonstrating their role in facilitating chemical reactions. An example includes the use of recyclable hypervalent Iodine(III) reagent in a TEMPO-catalyzed alcohol oxidation system, which represents an environmentally benign method for converting alcohols to carbonyl compounds (Li & Zhang, 2009).

Antimicrobial and Antiradical Activity

  • Some structurally related compounds have been synthesized and evaluated for their antimicrobial and antiradical activities. For instance, a series of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones showed potential in this area, although their activities were found to be lower in comparison to certain beta blockers, highlighting the importance of structural modifications in enhancing biological activity (Čižmáriková et al., 2020).

Structural Studies

  • X-ray crystallography and computational studies have been conducted on similar compounds to understand their molecular structures and potential interactions with biological targets. Such studies provide foundational knowledge for designing more effective drugs (Nycz et al., 2011).

properties

IUPAC Name

3-chloro-1-[4-(ethoxymethyl)-4-methylpiperidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22ClNO2/c1-3-16-10-12(2)5-8-14(9-6-12)11(15)4-7-13/h3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSKZROLPVAGVPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1(CCN(CC1)C(=O)CCCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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